molecular formula C16H14N2O4 B5445047 2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid

2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid

Cat. No.: B5445047
M. Wt: 298.29 g/mol
InChI Key: LVEILWJJMKDNPJ-YVLHZVERSA-N
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Description

2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid is an organic compound that features a benzylideneamino group, an oxyacetyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid can be achieved through a one-pot method. This involves the condensation of 2-aminobenzoic acid with benzylideneaminooxyacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced forms, potentially altering its activity.

    Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoic acid: A precursor in the synthesis of the target compound.

    Benzylideneaminooxyacetic acid: Another precursor used in the synthesis.

    Benzoic acid derivatives:

Uniqueness

2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[2-[(Z)-benzylideneamino]oxyacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15(11-22-17-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(20)21/h1-10H,11H2,(H,18,19)(H,20,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEILWJJMKDNPJ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NOCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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